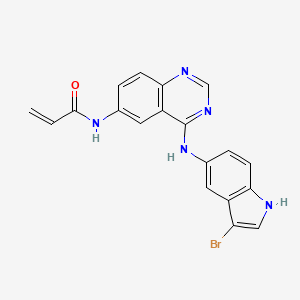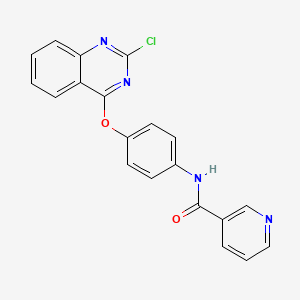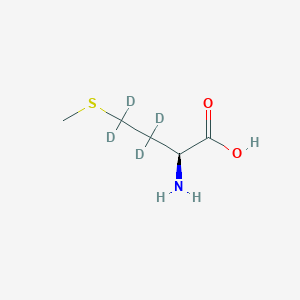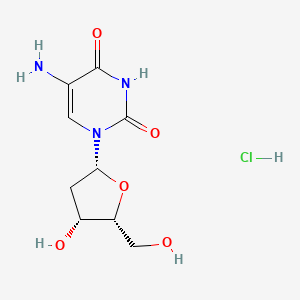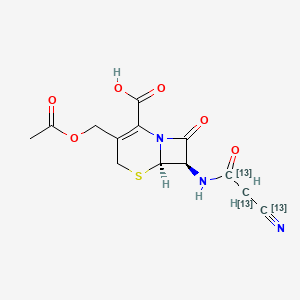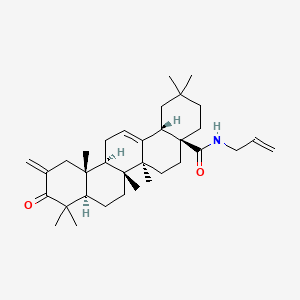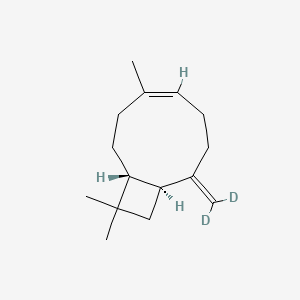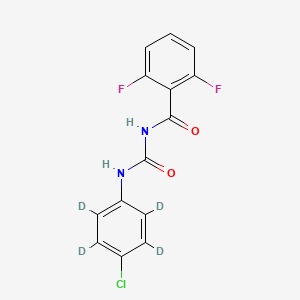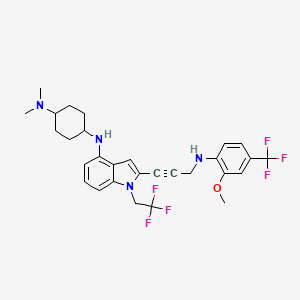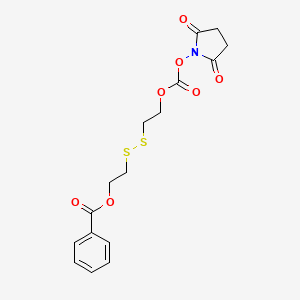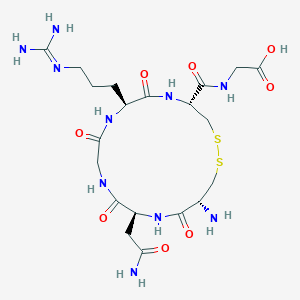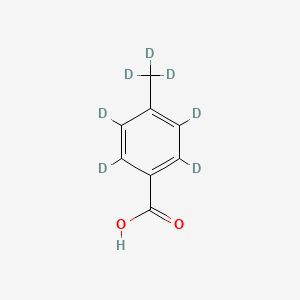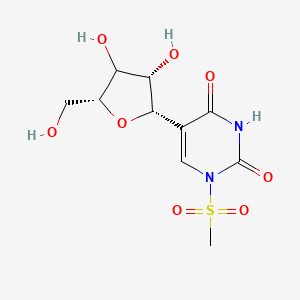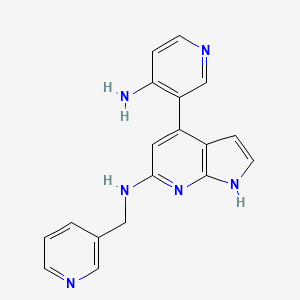
LabMol-301
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LabMol-301 is a chemical compound known for its inhibitory effects on NS5 RNA-dependent RNA polymerase and NS2B-NS3 protease activities. It has shown significant potential in protecting cells from Zika virus-induced cell death . The compound is primarily used in scientific research and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LabMol-301 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
This compound is produced on a small scale for research purposes. The production involves precise control of reaction conditions to ensure the purity and efficacy of the compound. Industrial-scale production methods are not available due to its limited use in scientific research .
Chemical Reactions Analysis
Types of Reactions
LabMol-301 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various derivatives of this compound, which are used for further research and development .
Scientific Research Applications
LabMol-301 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its cytoprotective effects and potential therapeutic applications against viral infections.
Medicine: Explored for its potential in developing antiviral drugs, particularly against the Zika virus.
Industry: Utilized in the development of new chemical processes and products .
Mechanism of Action
LabMol-301 exerts its effects by inhibiting the activities of NS5 RNA-dependent RNA polymerase and NS2B-NS3 protease. These enzymes are crucial for the replication and survival of the Zika virus. By inhibiting these enzymes, this compound prevents the virus from replicating and protects cells from virus-induced death .
Comparison with Similar Compounds
LabMol-301 is unique in its dual inhibitory action on both NS5 RNA-dependent RNA polymerase and NS2B-NS3 protease. Similar compounds include:
LabMol-309: Inhibits NS5 RNA-dependent RNA polymerase.
LabMol-319: Inhibits NS2B-NS3 protease.
LabMol-204: Shows inhibitory activity against NS5 RNA-dependent RNA polymerase.
LabMol-202: Inhibits NS2B-NS3 protease.
This compound stands out due to its combined inhibitory effects, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C18H16N6 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-(4-aminopyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine |
InChI |
InChI=1S/C18H16N6/c19-16-4-6-21-11-15(16)14-8-17(24-18-13(14)3-7-22-18)23-10-12-2-1-5-20-9-12/h1-9,11H,10H2,(H2,19,21)(H2,22,23,24) |
InChI Key |
YFIFHRUAUGJJAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC3=C(C=CN3)C(=C2)C4=C(C=CN=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


